Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of carbamic acid compounds is planar . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of this compound is not detailed in the available resources.Chemical Reactions Analysis
Carbamic acid compounds can decompose into ammonia and carbon dioxide at higher temperatures . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Enantioselective and Diastereoselective Synthesis : This compound is utilized in the enantioselective preparation of dihydropyrimidones and in diastereoselective microbial reductions for synthesizing chiral intermediates in drug synthesis (Goss et al., 2009); (Patel et al., 2003).
Synthesis of Aromatic Carbamates : This compound is involved in the synthesis of aromatic carbamates derivatives with chromen-2-one fragments, showcasing its role in creating complex organic structures (Velikorodov et al., 2014).
Development of Novel Drug Candidates : It has been used in the development of novel multi-target therapeutic approaches for neuroprotection, indicating its potential in treating neurological diseases like Alzheimer's (Lecanu et al., 2010).
Pharmaceutical Synthesis and Evaluation : The compound plays a role in the synthesis and pharmacological evaluation of new analgesic agents, demonstrating its importance in drug discovery and development (Chae et al., 2012).
Use in Asymmetric Reactions : It is used in asymmetric Mannich reactions for the synthesis of chiral amino carbonyl compounds, highlighting its application in stereoselective synthesis (Yang et al., 2009).
Protective Reagent in Synthesis : The compound serves as a reagent for divalent sulfur protection in organic synthesis, indicating its utility in protecting sensitive functional groups during chemical reactions (Wang & Clive, 2014).
Kinetic Resolution in Synthesis : It is also used in the kinetic resolution of racemic alpha-arylalkanoic acids with achiral alcohols, showcasing its application in producing optically active compounds (Shiina et al., 2010).
In Synthesis of Nicotinic Acetylcholine Receptor Agonists : The compound has been employed in the concise synthesis of JN403, a selective agonist for the nicotinic acetylcholine receptor α7, indicating its role in the development of compounds with potential neurological applications (Jiang et al., 2009).
Properties
IUPAC Name |
tert-butyl N-methoxy-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-10(12-5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGGRRAPPNUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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